molecular formula C19H13N3O3 B2502784 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate CAS No. 452966-68-6

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate

Cat. No. B2502784
M. Wt: 331.331
InChI Key: CBCJEDFRHCTXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate” is a complex organic molecule that appears to be a derivative of triazine, a heterocyclic compound with three nitrogen atoms in its ring structure. This particular compound is not directly mentioned in the provided papers, but it shares structural similarities with the triazine derivatives and naphthoate compounds discussed in the research. The triazine core is known for its versatility in chemical reactions and its presence in various bioactive compounds.

Synthesis Analysis

The synthesis of triazine derivatives often involves reactions that can introduce various substituents into the triazine ring, thereby modifying its chemical properties. For instance, the Ugi reaction described in paper is a multicomponent reaction that can be used to synthesize complex molecules, including triazine derivatives. Although the specific synthesis of “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate” is not detailed, similar synthetic strategies could potentially be employed.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can engage in various interactions due to its nitrogen atoms. The X-ray diffraction structure mentioned in paper highlights the importance of such analyses in determining the tautomeric forms and understanding the molecular interactions, such as hydrogen bonding, which could also be relevant for the compound .

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions. For example, the treatment with diazomethane to obtain O-methyl derivatives, as mentioned in paper , indicates that triazine compounds can be functionalized further. The Mannich type condensation-cyclization reactions described in paper and the one-stage synthesis in paper also suggest that triazine and naphthoate derivatives can participate in complex reaction pathways to form various heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on the substituents attached to the triazine ring. The solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents. For instance, the cytotoxic activities and antimicrobial effects mentioned in paper provide insight into the biological properties that some triazine derivatives may possess, which could be relevant for the compound .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

Researchers have explored the synthesis of novel naphtho-triazolo-oxazine heterocyclic systems. These systems have applications in human and veterinary medicine, serving as tranquilizers, fungicides, antihistamines, and antihypertensive preparations. The synthetic process involves one-stage synthesis from dibromo-triazole and Mannich bases in the presence of K2CO3, leading to the formation of naphtho[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazines. Such derivatives underscore the potential of incorporating the "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate" scaffold for developing new therapeutic agents (Osyanin, Osipov, & Klimochkin, 2012).

Antimicrobial Activities

The antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives have been assessed. These derivatives, obtained through eco-friendly Mannich type condensation-cyclization reactions, exhibit significant in vitro effects against pathogenic fungi and bacteria. This research highlights the potential of such compounds in developing new antimicrobial agents, emphasizing the importance of the "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate" core structure (Mathew et al., 2010).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, its safe handling procedures, and measures to take in case of exposure .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18-16-7-3-4-8-17(16)20-21-22(18)12-25-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCJEDFRHCTXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate

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